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Introduction and Executive Summary

Andrographolide, the principal bioactive diterpenoid lactone derived from Andrographis paniculata, has

attracted significant scientific interest due to its multifaceted pharmacological properties, including anti-

inflammatory, anticancer, antiviral, and immunomodulatory activities [1]. Despite its promising

therapeutic potential, comprehensive safety assessment has revealed several important toxicity concerns that

must be addressed for successful clinical translation. This technical review provides an in-depth analysis of

the current understanding of andrographolide's safety profile, incorporating recent toxicological data,

identified mechanisms of toxicity, and factors influencing its safety. Key findings indicate that while

andrographolide demonstrates a favorable safety profile at therapeutic doses, it exhibits dose-dependent

toxicities primarily affecting renal and hepatic systems, along with reproductive toxicity concerns [1]. The

compound's pharmacokinetic limitations, particularly its poor aqueous solubility (approximately 3.29

μg/mL at 25°C) and low oral bioavailability (2.67% in rats), have prompted the development of novel

delivery systems which can significantly alter its toxicity profile [2]. This review synthesizes the latest

evidence to guide researchers and drug development professionals in navigating the challenge-opportunity

landscape of andrographolide development.

Quantitative Toxicity Data Summary
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The toxicity profile of andrographolide has been quantitatively characterized through various experimental

models, with significant differences observed based on administration route and formulation type.

Table 1: Acute and Subacute Toxicity Parameters of Andrographolide Formulations

Formulation
Type

Administration
Route

Species/Sex LD₅₀ NOAEL LOAEL
Key Toxicity
Observations

AND-2-HyP-
β-CYD

complex

Oral SD rats (F) >2000
mg/kg

666
mg/kg

- No mortality at
2000 mg/kg [3]

AND-2-HyP-

β-CYD
complex

Inhalation SD rats

(M/F)

- 0.5

mg/L/4
h/day

1

mg/L/4
h/day

Respiratory-

specific toxicity [3]

AND
SNEDDS

Oral Wistar rats
(M)

832.6
mg/kg

- 500
mg/kg

Hydropic
degeneration, fatty

degeneration,
acute tubular

necrosis [2]

Table 2: Organ-Specific Toxicity Findings and Clinical Manifestations

Target Organ Toxicity Findings
Experimental
Model

Clinical
Manifestations

Severity

Liver Hydropic degeneration,
fatty degeneration,

elevated ALT, ALP [2]

Wistar rats (AND
SNEDDS, 500-900

mg/kg)

Hepatocellular
damage

Moderate
to Severe

Kidney Acute tubular necrosis,

protein accumulation in
glomerular tubule [2]

Wistar rats (AND

SNEDDS, 700-900
mg/kg)

Impaired renal

function

Moderate

to Severe

Reproductive
System

Reduced sperm count,
impaired female

Rat models Reproductive
toxicity

Moderate
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Target Organ Toxicity Findings
Experimental
Model

Clinical
Manifestations

Severity

reproductive processes,
oocyte apoptosis [4]

General Nephrotoxicity, reproductive
toxicity [1]

Clinical reports Acute renal
injury

Mild to
Severe

Experimental Protocols for Toxicity Assessment

Standardized experimental approaches are essential for generating reproducible and reliable toxicity data for

andrographolide and its formulations.

Acute Oral Toxicity Testing (OECD Guideline 423)

The acute toxicity assessment of andrographolide formulations follows established OECD guidelines to

determine the lethal dose (LD₅₀) and identify target organs [3] [2]. The experimental workflow begins with a

single administration of the test compound at a limit dose of 2000 mg/kg to female Sprague-Dawley rats (6-7

weeks old). Animals are observed intensively during the initial 4 hours, followed by daily observations for

14 days, with detailed monitoring of clinical signs including lacrimation, changes in pupil size, unusual

respiratory patterns, response to handling, and the presence of clonic or tonic movements [3]. Additional

parameters include weekly body weight measurements and alternate-day food/water consumption recording.

Terminal necropsy is performed on day 14, with gross examination of organs for changes in size, color, and

architecture, followed by histopathological processing of liver and kidney tissues [2].

Subacute Repeated Dose Toxicity Testing (OECD Guideline 407)

The subacute toxicity evaluation extends over 28 days of daily administration, followed by a 14-day

recovery period to assess reversibility of toxic effects [3]. Animals (both male and female Sprague-Dawley

rats) are divided into multiple dose groups, typically including low (200 mg/kg), medium (400 mg/kg), and

high dose (666 mg/kg) groups, alongside vehicle and normal control groups. Blood collection for
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hematological and biochemical analysis occurs on day 28 and after the recovery period (day 42).

Comprehensive necropsy includes meticulous examination of external body surfaces, orifices, and cranial,

thoracic, and abdominal cavities. Organs are weighed and stored in 10% formalin for histopathological

examination, with special attention to liver, kidneys, and lungs [3].

Inhalation Toxicity Assessment (OECD Guidelines 403, 412)

For inhalation toxicity studies, AND-2-HyP-β-CYD complex is administered via nebulization in citrate

buffer (pH 6.5) [3]. Single-dose acute inhalation exposure is conducted at 5 mg/L for 4 hours, while subacute

studies employ doses of 0.5, 1, and 1.66 mg/L/4 h/day over 28 days. Exposure is followed by comprehensive

observation of clinical signs, mortality, and morbidity, with blood collection for hematological and serum

biochemical analysis on day 28. Lung tissue is specifically examined for histopathological changes in

addition to standard organ screening.
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Experimental Workflow for Andrographolide Toxicity Assessment: This diagram illustrates the

comprehensive testing methodology following OECD guidelines for systematic evaluation of

andrographolide toxicity.

Mechanisms of Toxicity: Molecular Pathways

The pharmacological and toxicological effects of andrographolide are mediated through its complex

interactions with multiple cellular signaling pathways. Understanding these mechanisms provides critical

insights for mitigating toxicity while preserving therapeutic efficacy.

Signaling Pathway Interactions

Andrographolide exhibits a broad spectrum of activity against multiple signaling pathways that contribute to

both its therapeutic and toxic effects [5]. The compound demonstrates significant inhibitory activity against

NF-κB (nuclear factor-κB), a key regulator of inflammation and cell survival, which likely mediates both its

anti-inflammatory properties and potential for immune-related toxicity [5] [6]. Additionally, andrographolide

modulates the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and

metabolism [5] [7]. This interaction may contribute to the compound's anticancer effects but also poses risks

for normal cellular function. Further, andrographolide influences the JAK/STAT signaling cascade, Wnt/β-

catenin pathway, HIF-1 (hypoxia-inducible factor 1) signaling, and MAPK (mitogen-activated protein

kinase) pathways [5]. The multi-target nature of andrographolide explains its diverse pharmacological effects

but also complicates the separation of therapeutic benefits from adverse effects.
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Organ-Specific Toxicity Mechanisms

The hepatotoxicity associated with andrographolide, particularly at high doses, manifests as hydropic

degeneration and fatty degeneration, characterized by intracellular accumulation of lipids and cytoplasmic

vacuolization [2]. The nephrotoxicity observed in animal models includes acute tubular necrosis and protein

accumulation in glomerular tubules, indicating direct damage to renal filtration and reabsorption structures

[2]. The reproductive toxicity may involve induction of apoptosis in gametes and interference with

hormonal signaling pathways [4]. Recent evidence suggests that andrographolide can bind directly to

multiple protein targets through covalent modification, including NF-κB and actin, which may explain both

its therapeutic effects and certain toxicological manifestations [6].

Cellular Signaling Pathways

Biological Effects Toxicological Manifestations

Andrographolide

NF-κB Pathway PI3K/AKT/mTORJAK/STAT Wnt/β-catenin HIF-1 SignalingMAPK Pathway

Anti-inflammatory Effects HepatotoxicityAnticancer Effects NephrotoxicityImmunomodulation Reproductive Toxicity

Click to download full resolution via product page

Molecular Pathways in Andrographolide Activity and Toxicity: This diagram illustrates the key cellular

signaling pathways modulated by andrographolide and their relationship to both therapeutic effects and

toxicological manifestations.

Clinical Safety and Adverse Effects

Documented Adverse Reactions
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Clinical experience with andrographolide reveals a spectrum of adverse effects, generally mild to moderate

in severity, with a distinct dose-response relationship [8]. Commonly reported adverse effects include

headache, fatigue, unpleasant taste sensations (bitter or metallic taste), gastrointestinal disturbances

(particularly diarrhea), pruritus, and decreased libido [8]. Of significant concern, one case report

documented an anaphylactic reaction in an HIV-positive patient following andrographolide administration,

highlighting the potential for severe hypersensitivity reactions in susceptible populations [8]. Additionally,

clinical reports have associated intravenous andrographolide administration with acute renal injury,

emphasizing the importance of careful renal function monitoring during treatment [4].

Contraindications and Special Populations

Based on available safety data, specific contraindications and precautions have been identified for

andrographolide use [8]. Pregnancy is a clear contraindication due to documented abortifacient effects and

evidence of oocyte apoptosis in animal studies [8] [4]. Similarly, lactation represents another

contraindication due to insufficient safety data in this population. The HIV-positive population may require

special consideration given the reported case of anaphylaxis [8]. Patients with pre-existing renal

impairment should use andrographolide with caution due to reports of nephrotoxicity, and those with

hepatic conditions should be monitored given the potential for hepatotoxicity at higher doses [1] [2].

Factors Influencing Toxicity Profile

Formulation-Dependent Toxicity

The toxicity profile of andrographolide is significantly influenced by its formulation, with advanced delivery

systems altering both bioavailability and tissue distribution patterns [2]. The development of self-

nanoemulsifying drug delivery systems (SNEDDS) has demonstrated a substantial impact on toxicity

parameters, with the LD₅₀ of AND SNEDDS formulation (832.6 mg/kg) being significantly lower than that

of the AND-2-HyP-β-CYD complex (>2000 mg/kg) [3] [2]. This difference underscores how formulation

approaches that enhance bioavailability may simultaneously increase toxicity potential. Additionally, the

components of delivery systems themselves may contribute to toxicological findings, as evidenced by

vehicle control groups showing mild protein accumulation in glomerular tubules [2].
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Route-Specific Toxicity Considerations

The route of administration significantly influences the toxicity profile of andrographolide formulations [3].

Oral administration primarily targets hepatic and renal systems, with histopathological findings indicating

dose-dependent damage to these organs [2]. In contrast, inhalation exposure introduces respiratory-specific

toxicity concerns, with the lungs becoming additional target organs [3]. The NOAEL for inhalation exposure

(0.5 mg/L/4 h/day) is substantially lower than that for oral administration (666 mg/kg), reflecting different

exposure dynamics and tissue sensitivities [3].

Conclusion and Research Recommendations

The comprehensive safety assessment of andrographolide presents a complex picture of a promising

therapeutic agent with significant, manageable toxicity concerns. The compound demonstrates a favorable

therapeutic window at appropriate doses, with most severe toxicities manifesting only at substantially

elevated exposures. However, the dose-dependent hepatotoxicity and nephrotoxicity, along with

reproductive toxicity concerns, necessitate careful dose selection and monitoring strategies. The

development of novel formulation approaches offers promising avenues for enhancing the therapeutic

index of andrographolide, but also introduces new variables that must be thoroughly characterized from a

safety perspective.

Based on current evidence, the following research priorities are recommended:

Comprehensive chronic toxicity studies to fully characterize long-term safety profiles

Mechanistic studies elucidating the molecular pathways responsible for organ-specific toxicities
Clinical safety monitoring in diverse patient populations to validate preclinical findings

Formulation optimization to maximize therapeutic efficacy while minimizing toxicity
Drug interaction studies to guide safe co-administration with other therapeutic agents
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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